

Application Note: Dissolution and Handling of Gly-Leu-Met-NH₂

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Audience: This document is intended for researchers, scientists, and drug development professionals working with the tripeptide Gly-Leu-Met-NH₂ in a laboratory setting.

Introduction

Gly-Leu-Met-NH₂ is a tripeptide amide corresponding to the C-terminal sequence of Substance P, a neuropeptide belonging to the tachykinin family.[1][2] Tachykinins are known for their role in a variety of biological processes, including neuronal signaling, by acting on neurokinin receptors such as the NK-1 receptor.[2][3] Proper handling and dissolution of this peptide are critical for ensuring its stability, solubility, and biological activity in experimental assays. This document provides a detailed protocol for the dissolution, storage, and handling of Gly-Leu-Met-NH₂.

Physicochemical Properties

A summary of the key physicochemical properties of Gly-Leu-Met-NH2 is presented below.



Property	Value	Reference
Sequence	Gly-Leu-Met-NH2 (GLM-NH2)	[2]
Molecular Formula	C13H26N4O3S	[2]
Molecular Weight	318.44 g/mol	[2]
Appearance	White to off-white powder	N/A
Biological Target	Neurokinin Receptor	[2]
Biological Pathway	GPCR/G Protein; Neuronal Signaling	[2]

Storage and Stability

Proper storage is crucial to prevent degradation and maintain the integrity of the peptide. The following conditions are recommended based on manufacturer data.

Form	Storage Temperature	Stability Period	Storage Conditions	Reference
Lyophilized Powder	-20°C	1 year	Sealed, away from moisture	[2][4]
-80°C	2 years	Sealed, away from moisture	[2][4]	
In Solvent	-20°C	1 month	Sealed, away from moisture	[1][2]
-80°C	6 months	Sealed, away from moisture	[1][2]	

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[1]

Experimental Protocols



Safety Precautions

Before handling, consult the Safety Data Sheet (SDS) for H-**GLY-LEU-MET-NH2** HCL.[5] Standard laboratory safety practices should be followed:

- Handle in a well-ventilated area.[5]
- Wear appropriate personal protective equipment (PPE), including safety goggles with sideshields, chemical-impermeable gloves, and a lab coat.
- Avoid formation of dust and aerosols.[5]
- Avoid contact with skin and eyes.[5]

Peptide Solubility Characteristics

The solubility of a peptide is determined by its amino acid composition, particularly its polarity and charge.

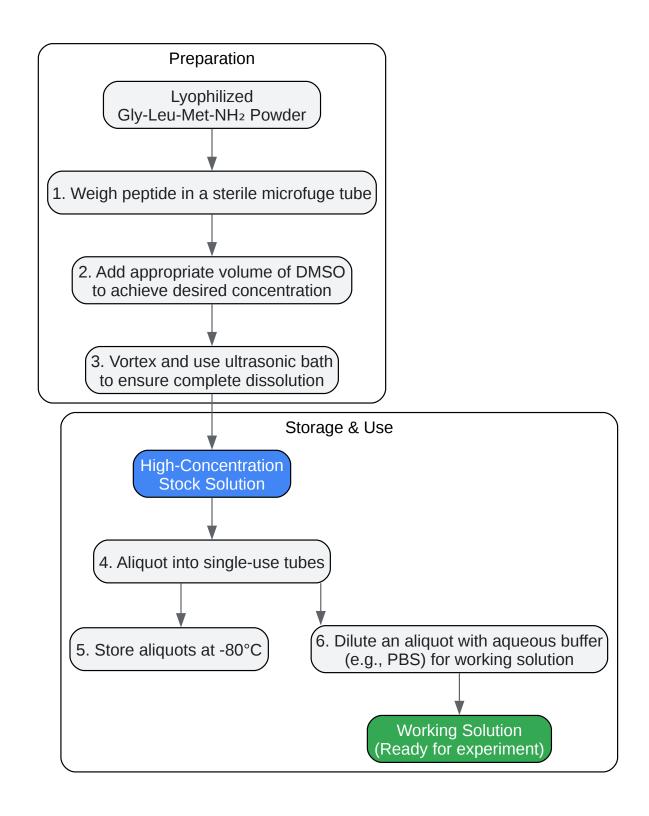
- Hydrophobicity: Gly-Leu-Met-NH₂ contains the hydrophobic residues Leucine (Leu) and
 Methionine (Met), which can make it challenging to dissolve directly in aqueous solutions.[6]
- Charge: At neutral pH, the N-terminal amino group can be protonated, giving the peptide a net positive charge (+1). This classifies it as a slightly basic peptide.
- Recommended Solvents: Due to its hydrophobic nature, dissolving the peptide in an organic solvent like Dimethyl Sulfoxide (DMSO) is the recommended starting point.[2][4][7]

Protocol for Preparing a Stock Solution

This protocol describes the recommended method for dissolving Gly-Leu-Met-NH₂ using an organic solvent to create a concentrated stock solution.

Workflow for Peptide Solution Preparation





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Caption: Workflow for preparing Gly-Leu-Met-NH2 working solutions.



Materials:

- Lyophilized Gly-Leu-Met-NH₂ powder
- Dimethyl Sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- · Ultrasonic water bath

Procedure:

- Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Carefully weigh the desired amount of peptide into a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of DMSO to the peptide. For example, to prepare a 10 mM stock solution from 1 mg of peptide (MW 318.44), you would add 314 μL of DMSO.[2]
- Dissolution: Vortex the tube thoroughly. An ultrasonic bath is recommended to aid the
 dissolution of this peptide.[2][4] Visually inspect the solution to ensure no solid particles
 remain. The peptide is soluble in DMSO up to 100 mg/mL (314.03 mM).[2]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -80°C for up to 6 months.[1][2]
- Preparing Working Solutions: For experiments, thaw a single aliquot of the DMSO stock solution. Dilute it to the final working concentration by slowly adding it dropwise into your aqueous experimental buffer (e.g., PBS, cell culture medium) while gently vortexing.[8] This prevents the peptide from precipitating out of solution.

Note: The final concentration of DMSO in your assay should be kept low (typically <0.5%) as it can be toxic to cells.

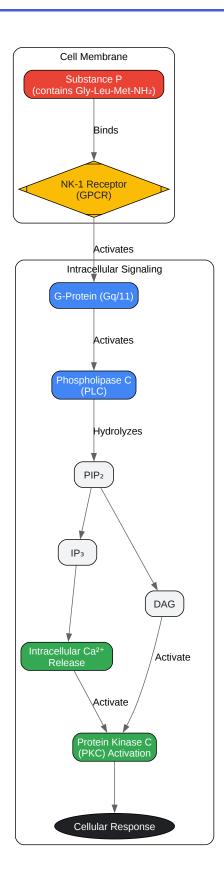


Biological Context: Tachykinin Signaling

Gly-Leu-Met-NH₂ is the C-terminal fragment of Substance P, a member of the tachykinin family of neuropeptides.[3] These peptides exert their effects by binding to G-protein coupled receptors (GPCRs), specifically the neurokinin (NK) receptors.[3][9] Substance P preferentially binds to the NK-1 receptor. The binding initiates a signaling cascade involving the activation of G-proteins (like Gq/11), which in turn stimulate phospholipase C (PLC).[10] PLC hydrolyzes PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately resulting in a cellular response.[10]

Tachykinin Receptor Signaling Pathway





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Caption: Simplified tachykinin signaling via the NK-1 receptor.



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